molecular formula C10H8OS B3050389 4-Methylchromene-2-thione CAS No. 25624-32-2

4-Methylchromene-2-thione

Cat. No.: B3050389
CAS No.: 25624-32-2
M. Wt: 176.24 g/mol
InChI Key: XOUSCMHNRGQPDS-UHFFFAOYSA-N
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Description

4-Methylchromene-2-thione is an organic compound belonging to the class of chromenes, which are bicyclic structures containing a benzene ring fused to a pyran ring. The thione group (C=S) in this compound replaces the oxygen atom typically found in chromenes, giving it unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylchromene-2-thione can be synthesized through several methods. One common approach involves the reaction of 4-methylcoumarin with Lawesson’s reagent, which facilitates the conversion of the carbonyl group to a thione group. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with scaling up of reaction conditions and optimization for yield and purity. Industrial synthesis may involve continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 4-Methylchromene-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which 4-methylchromene-2-thione exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

4-Methylchromene-2-thione can be compared with other similar compounds, such as:

Uniqueness: The presence of the thione group in this compound imparts unique chemical reactivity, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities distinguish it from other chromene derivatives .

Properties

IUPAC Name

4-methylchromene-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8OS/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUSCMHNRGQPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)OC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368045
Record name 4-methylchromene-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25624-32-2
Record name 4-methylchromene-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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